(5-hydroxypyridin-2-yl)methyl acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

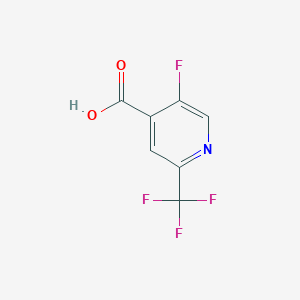

“(5-hydroxypyridin-2-yl)methyl acetate” is a chemical compound with the CAS Number: 89098-99-7 . It has a molecular weight of 167.16 . The IUPAC name for this compound is (5-hydroxy-2-pyridinyl)methyl acetate .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H9NO3/c1-6(10)12-5-7-2-3-8(11)4-9-7/h2-4,11H,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical and Chemical Properties Analysis

The melting point of “this compound” is between 121-123°C . Other physical and chemical properties are not explicitly mentioned in the search results.作用機序

Target of Action

It has been found to exhibit anti-inflammatory and anticholinesterase activities , suggesting that it may interact with enzymes or receptors involved in these biological processes.

Mode of Action

Given its reported bioactivities , it is plausible that it may inhibit certain enzymes or modulate receptor activities, leading to its anti-inflammatory and anticholinesterase effects

Biochemical Pathways

Considering its anti-inflammatory and anticholinesterase activities , it may influence pathways related to inflammation and neurotransmission

Result of Action

(5-hydroxypyridin-2-yl)methyl acetate has been found to exhibit anti-inflammatory and anticholinesterase activities . This suggests that the compound’s action results in the reduction of inflammation and the inhibition of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter. These molecular and cellular effects could potentially be beneficial in the treatment of conditions such as inflammatory diseases and disorders related to acetylcholine deficiency.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (5-hydroxypyridin-2-yl)methyl acetate involves the protection of the hydroxyl group on the pyridine ring, followed by the acetylation of the protected pyridine ring. The protecting group can then be removed to yield the final product.", "Starting Materials": [ "2-hydroxypyridine", "acetic anhydride", "pyridine", "4-dimethylaminopyridine (DMAP)", "triethylamine", "dichloromethane", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Protection of the hydroxyl group on the pyridine ring using acetic anhydride and pyridine in the presence of DMAP as a catalyst to yield 2-acetoxy pyridine.", "Step 2: Acetylation of the protected pyridine ring using (5-hydroxypyridin-2-yl)methyl acetate and triethylamine in dichloromethane to yield the desired product.", "Step 3: Removal of the protecting group using sodium bicarbonate and water to yield (5-hydroxypyridin-2-yl)methyl acetate." ] } | |

CAS番号 |

89098-99-7 |

分子式 |

C8H9NO3 |

分子量 |

167.2 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。